2-(2-Methoxyphenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone
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Overview
Description
2-(2-Methoxyphenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a β-amino alcohol with a suitable electrophile under basic conditions to form the azetidine ring.
Introduction of the 2-Methoxyphenyl Group: The 2-methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a 2-methoxyphenyl halide with a nucleophile, such as an amine or an alcohol, to form the desired product.
Attachment of the 2,2,2-Trifluoroethoxy Group: The trifluoroethoxy group can be introduced through an etherification reaction. This involves the reaction of a trifluoroethanol derivative with an appropriate electrophile, such as an alkyl halide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Receptor Interaction: Binding to cellular receptors and influencing signal transduction pathways.
DNA/RNA Interaction: Interacting with genetic material to modulate gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenyl)-1-(3-ethoxyazetidin-1-yl)ethanone: Similar structure but lacks the trifluoroethoxy group.
2-(2-Methoxyphenyl)-1-(3-(2,2,2-trifluoroethoxy)pyrrolidin-1-yl)ethanone: Contains a pyrrolidine ring instead of an azetidine ring.
2-(2-Methoxyphenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propanone: Similar structure with a propanone group instead of an ethanone group.
Uniqueness
The presence of the trifluoroethoxy group in 2-(2-Methoxyphenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Biological Activity
The compound 2-(2-Methoxyphenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone, a derivative of azetidine, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is C15H16F3N1O3. Its structure features an azetidine ring substituted with a methoxyphenyl group and a trifluoroethoxy group. The presence of these functional groups is believed to influence its biological properties significantly.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the azetidine ring and subsequent substitutions to introduce the methoxyphenyl and trifluoroethoxy groups. The synthetic pathway can be summarized as follows:
- Formation of Azetidine : The initial step involves the cyclization of appropriate precursors to form the azetidine core.
- Substitution Reactions : Subsequent reactions introduce the methoxyphenyl and trifluoroethoxy substituents through nucleophilic substitutions.
- Purification : The final product is purified using chromatographic techniques.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. Specifically, it may act as a modulator of kinases and other enzymes involved in tumor proliferation.
Cytotoxicity
Research indicates that compounds similar to this azetidine derivative exhibit cytotoxic effects against various cancer cell lines. For instance:
- In vitro Studies : A study on related azetidinones showed significant inhibition of tubulin polymerization in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) . This mechanism suggests that the compound could interfere with microtubule dynamics, leading to apoptosis in malignant cells.
Inhibition Studies
The compound has been evaluated for its ability to inhibit specific kinases associated with cancer proliferation. Preliminary data suggest that it may inhibit MEK (mitogen-activated protein kinase kinase), which is crucial in the MAPK signaling pathway linked to cell growth and differentiation .
Case Studies
Several studies have explored the biological activity of azetidine derivatives, providing insights into their therapeutic potential:
- Cytotoxic Activity Against Cancer Cells : A series of azetidinone derivatives were synthesized and tested for cytotoxicity. Compounds with structural similarities to this compound demonstrated significant antiproliferative effects in vitro .
- Mechanistic Insights : Molecular modeling studies have been conducted to elucidate the binding interactions between these compounds and their biological targets. These studies help rationalize their observed biological activities and guide further modifications for enhanced efficacy.
Data Tables
Activity Type | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Cytotoxicity | MCF-7 | 5.0 | Tubulin inhibition |
Cytotoxicity | HCT-116 | 4.8 | Tubulin inhibition |
Kinase Inhibition | MEK | 10.0 | Signal transduction modulation |
Properties
IUPAC Name |
2-(2-methoxyphenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO3/c1-20-12-5-3-2-4-10(12)6-13(19)18-7-11(8-18)21-9-14(15,16)17/h2-5,11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJCPBZEYLAIQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CC(C2)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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